

Step-by-step guide for acriflavine staining in flow cytometry

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Compound of Interest

Compound Name: Acriflavine

Cat. No.: B2520052

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Application Notes: Acriflavine Staining for Flow Cytometry

Introduction

Acriflavine is a fluorescent dye belonging to the acridine family, first synthesized in 1912.^[1] It is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).^[1] Its biological activity stems from its ability to intercalate with DNA, a characteristic that makes it a valuable tool in cellular analysis.^[1] In flow cytometry, **acriflavine** serves as a versatile fluorescent probe for quantitative studies of nucleic acids, primarily for DNA content and cell cycle analysis.^{[2][3][4]}

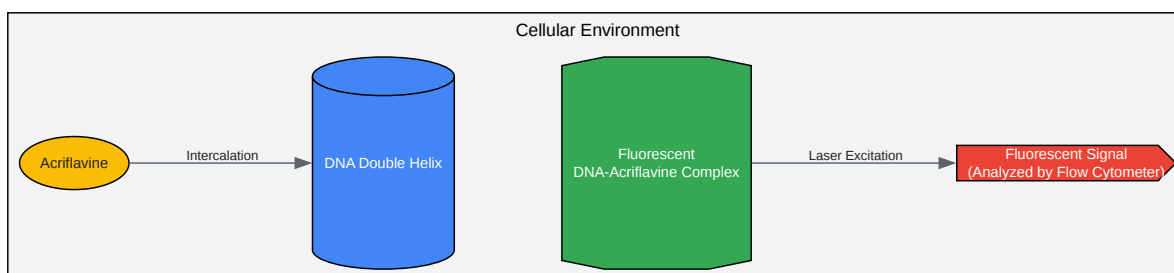
The mechanism of **acriflavine** staining involves the insertion of the dye molecule between the base pairs of the DNA double helix. This interaction is stoichiometric, meaning the amount of bound dye is proportional to the amount of DNA, allowing for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).^{[4][5]} While it is primarily known as a DNA-specific fluorochrome, **acriflavine** can also interact with single-stranded RNA, which necessitates an RNase treatment step in protocols where only DNA content is of interest to ensure signal specificity.^{[4][6]}

Key Applications:

- Cell Cycle Analysis: Quantifying the distribution of cells in G0/G1, S, and G2/M phases based on DNA content.[\[2\]](#)[\[4\]](#)[\[7\]](#)
- DNA & RNA Quantification: Concurrent analysis of DNA and RNA content can provide insights into the transcriptional status and overall metabolic activity of cells.[\[3\]](#)[\[6\]](#)
- Ploidy Analysis: Assessing the number of chromosome sets in a cell, which is particularly relevant in cancer research.
- Apoptosis Detection: Identifying apoptotic cells, which often present with fractional DNA content (sub-G1 peak).[\[7\]](#)[\[8\]](#)

Mechanism of Acriflavine Action

Acriflavine exerts its fluorescent properties upon binding to nucleic acids. The planar acridine ring structure intercalates into the DNA double helix, leading to a significant increase in fluorescence. This binding is DNA-specific in many protocols, allowing for clear visualization and quantification.



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Caption: Mechanism of **Acriflavine** intercalation into DNA, leading to a fluorescent signal.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for **acriflavine** staining protocols.

Table 1: Reagent Concentrations

Reagent	Typical Concentration	Purpose
Acriflavine	100 - 200 µg/mL	DNA/RNA Staining[9]
Hydrochloric Acid (HCl)	4 N	Acid hydrolysis for DNA accessibility[9]
Potassium Metabisulfite (K ₂ S ₂ O ₅)	5 mg/mL (in 0.1 N HCl)	Staining solution component[9]
Ethanol	70%	Cell fixation and permeabilization
Paraformaldehyde (PFA)	1 - 4%	Cell fixation[10][11]

| RNase A | 100 µg/mL | RNA digestion for DNA-specific staining |

Table 2: Fluorescence Properties

Parameter	Wavelength/Value	Notes
Excitation Wavelength	~450 nm	Can be excited by a blue laser.[9]

| Emission Wavelength | ~502 - 540 nm | Emits in the green-yellow spectrum.[9][12][13] |

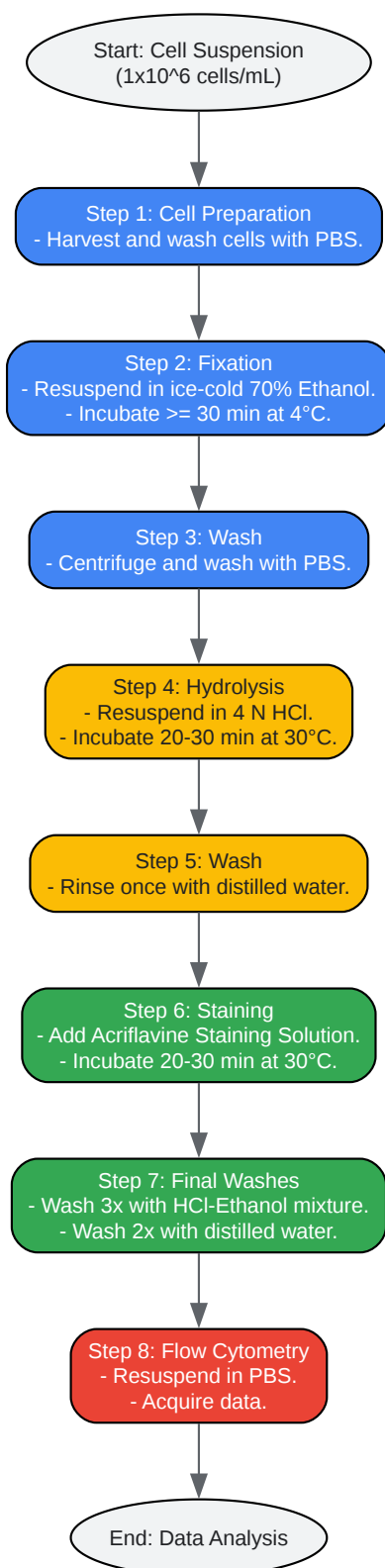
Detailed Experimental Protocol: Acriflavine Staining for Cell Cycle Analysis

This protocol details a method for staining suspended cells with **acriflavine** for DNA content analysis using flow cytometry.

Materials and Reagents

- Cells in Suspension: Minimum 1×10^6 cells per sample.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Fixation Buffer: Ice-cold 70% ethanol.
- Hydrolysis Solution: 4 N Hydrochloric Acid (HCl).
- Staining Solution: 100 $\mu\text{g/mL}$ **Acriflavine** and 5 mg/mL Potassium Metabisulfite ($\text{K}_2\text{S}_2\text{O}_5$) in 0.1 N HCl.[\[9\]](#)
- Wash Solution: 2% concentrated HCl in 98% 70% ethanol (v/v).[\[9\]](#)
- RNase A Solution (Optional): 100 $\mu\text{g/mL}$ RNase A in PBS.
- Flow Cytometry Tubes: 12 x 75 mm polystyrene tubes.
- Centrifuge
- Flow Cytometer: Equipped with a ~ 450 nm laser for excitation and appropriate emission filters ($\sim 530/30$ nm bandpass).

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for **acriflavine** staining.

Step-by-Step Methodology

1. Cell Preparation a. Harvest cells and ensure they are in a single-cell suspension. For adherent cells, use a gentle dissociation method. b. Count the cells and adjust the concentration to approximately 1×10^6 cells/mL in ice-cold PBS.[14] c. Transfer 1 mL of the cell suspension to a flow cytometry tube. d. Centrifuge at 300-500 x g for 5 minutes at 4°C.[15] e. Discard the supernatant carefully without disturbing the cell pellet.
2. Fixation a. Gently vortex the cell pellet to break up clumps. b. Add 1 mL of ice-cold 70% ethanol dropwise to the pellet while vortexing at a low speed to prevent clumping. c. Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in ethanol at -20°C.
3. (Optional) RNase Treatment for DNA-Specific Staining a. Centrifuge the fixed cells at 300-500 x g for 5 minutes. b. Discard the ethanol and wash the pellet once with 1 mL of PBS. c. Resuspend the pellet in 500 μ L of RNase A solution (100 μ g/mL in PBS). d. Incubate for 30 minutes at 37°C. e. Proceed to Step 4a.
4. Hydrolysis and Staining a. Centrifuge the fixed cells (or RNase-treated cells) and discard the supernatant. b. Resuspend the cell pellet in 1 mL of 4 N HCl. c. Incubate for 20-30 minutes at 30°C.[9] This step is crucial for hydrolyzing the DNA and making it accessible to the dye. d. Centrifuge and discard the HCl. Rinse the pellet once with distilled water.[9] e. Resuspend the pellet in 1 mL of **Acriflavine** Staining Solution. f. Incubate for 20-30 minutes at 30°C in the dark.[9]
5. Final Washes a. Centrifuge the stained cells and discard the supernatant. b. Wash the pellet three times by resuspending in 1 mL of the HCl-ethanol wash solution, centrifuging after each wash.[9] This removes non-covalently bound stain. c. After the final HCl-ethanol wash, wash the pellet twice with distilled water.[9]
6. Flow Cytometry Analysis a. Resuspend the final cell pellet in 500 μ L of PBS. b. Keep the samples on ice and protected from light until analysis. c. Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates. d. Record the fluorescence signal (e.g., in a channel like FITC or PE) on a linear scale. e. Use the resulting histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

Table 3: Common Issues and Solutions

Problem	Potential Cause(s)	Recommended Solution(s)
Weak or No Signal	<ul style="list-style-type: none">- Low protein expression.- Inadequate permeabilization.- Incorrect laser/filter set.	<ul style="list-style-type: none">- Ensure the cell type expresses detectable levels of the target.[14]- Optimize fixation/permeabilization time and reagent concentration.- Verify that the cytometer configuration matches the fluorophore's excitation/emission spectra.[16]
High Background	<ul style="list-style-type: none">- Excess antibody/dye concentration.- Inadequate washing.- Cell death and debris.- Autofluorescence.	<ul style="list-style-type: none">- Titrate the acriflavine concentration to find the optimal signal-to-noise ratio.[17]- Increase the number and/or duration of wash steps.[17]- Use a viability dye to exclude dead cells from analysis; handle cells gently to prevent lysis.[14][17]- Include an unstained control to set the baseline fluorescence.[18]
High CV in G1 Peak	<ul style="list-style-type: none">- Cell clumps/aggregates.- Inconsistent staining.- Rapid or slow sample flow rate.	<ul style="list-style-type: none">- Filter the sample through a nylon mesh before analysis.- Ensure thorough mixing during fixation and staining steps.- Optimize the flow rate on the cytometer.

| Unusual Scatter Profile | - Cell lysis from harsh treatment.- Fixation artifacts. | - Avoid vigorous vortexing or high-speed centrifugation.[14]- Optimize fixation protocol; try different fixatives or shorter incubation times. |

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